molecular formula C10H10N2OS B15291676 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Cat. No.: B15291676
M. Wt: 206.27 g/mol
InChI Key: QOZVIDMTCYIFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-3-ylmethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, such as kinase signaling, which is crucial in processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol
  • 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol
  • 2-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol

Uniqueness

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVIDMTCYIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.